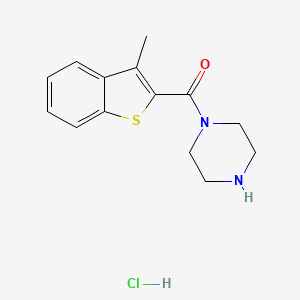

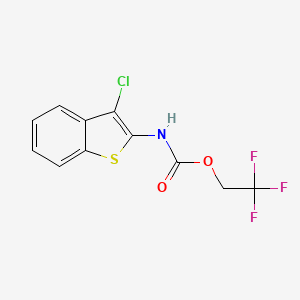

4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Overview

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as 4-carboxyphenylmaleimide, is a compound with the molecular formula C11H7NO4 . It is a heterocyclic compound that contains an activated double bond and an imide group . This compound is of interest due to its potential use in various applications such as photoionizers for free radical polymerization .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. The intermediate formed is then reduced to the final product using a reducing agent.Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray and DFT-calculated structure analysis. It shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings .Chemical Reactions Analysis

This compound can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications

Organotin(IV) Complexes

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized. These complexes exhibit notable biological applications, as they were tested for toxicity against various bacteria and fungi. LD50 data was calculated using the Brine Shrimp method to assess their toxicological profile (Shahid et al., 2005).

Antimicrobial and Antitubercular Agents

A series of 4-pyrrol-1-yl benzoic acid hydrazide analogs have been synthesized and displayed significant antibacterial and antitubercular activities. These compounds were effective against Gram-positive and Gram-negative bacteria and showed promise as antitubercular agents against Mycobacterium tuberculosis H37Rv strain (Joshi et al., 2008).

Antimycobacterial Agents

Novel pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, have shown significant antimicrobial and antimycobacterial activities. Some of these compounds exhibited promising anti-tubercular activity without being cytotoxic to mammalian cell lines (Joshi et al., 2017).

Solid Thermo-responsive Material

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), an aryl-substituted pyrrole derivative, demonstrates controllable fluorescence in the solid state. Its unique molecular design allows it to be used as a thermal responsive solid material for temperature monitoring devices (Han et al., 2013).

Antibacterial, Antifungal, and Antitubercular Hybrids

4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds have shown considerable antibacterial, antifungal, and antitubercular activity. These findings highlight the potential of these compounds in treating various microbial infections (Joshi et al., 2013).

Complexation Studies

4(1H-pyrrole 1-yl) benzoic acid (PBA) forms a unique inclusion complex with β-cyclodextrin in aqueous solution, indicating its potential for various applications in molecular recognition and host-guest chemistry (Panja et al., 2004).

Safety And Hazards

properties

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-6H,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIDQRZVASIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)

![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)